molecular formula C22H20N2O2 B8347013 7-Amino-5-(4-methoxybenzyl)-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one

7-Amino-5-(4-methoxybenzyl)-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one

Cat. No.: B8347013
M. Wt: 344.4 g/mol
InChI Key: RGIAKVUPTSFCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-5-(4-methoxybenzyl)-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one is a useful research compound. Its molecular formula is C22H20N2O2 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

7-amino-5-[(4-methoxyphenyl)methyl]-7H-benzo[d][1]benzazepin-6-one

InChI

InChI=1S/C22H20N2O2/c1-26-16-12-10-15(11-13-16)14-24-20-9-5-4-7-18(20)17-6-2-3-8-19(17)21(23)22(24)25/h2-13,21H,14,23H2,1H3

InChI Key

RGIAKVUPTSFCMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C4C(C2=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous HCl 3N (18.0 mL) was added to a solution of 5-(4-methoxy-benzyl)-5H-dibenzo[b,d]azepine-6,7-dione 7-oxime (10.9 g.) in methanol (150.0 mL). Pd/C (10% weight, 1.08 g) was added to the reaction mixture and the system was stirred under 10 bar H2 at 50° C. for 18 hours. After exchanging H2 for Ar, the reaction mixture was filtered, water (150 mL) was added and methanol was removed under reduced pressure. The aqueous phase was extracted with EtOAc (50.0 mL), the organic phase was washed with water (50.0 mL) and the aqueous phases were extracted separately with the same portion of EtOAc (30.0 mL). Dichloromethane (100.0 mL) was added to the combined aqueous phases and aqueous NaOH 0.9 M (65.5 mL) was added slowly to bring the aqueous phase to pH=ca. 7. After 10 minutes of stirring, the phases were separated; the aqueous phase was extracted with dichloromethane (50.0 mL). The combined organic phases were dried (MgSO4) and concentrated under reduced pressure yielding 7-amino-5-(4-methoxy-benzyl)-5H,7H-dibenzo[b,d]azepin-6-one (9.7 g, 91%) as yellow oil.
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.08 g
Type
catalyst
Reaction Step Two

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